molecular formula C18H19N5O3S B2827204 3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034227-53-5

3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2827204
CAS No.: 2034227-53-5
M. Wt: 385.44
InChI Key: GQVSPIFXXXAYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a synthetic small molecule of significant interest in chemical biology and drug discovery. Its structure incorporates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability, hydrogen bonding capability, and ability to mimic peptide bonds . This core structure is featured in compounds investigated for a range of therapeutic areas, including as potent steroid sulfatase (STS) inhibitors for the treatment of breast cancer and as antitubercular agents . The molecule is further functionalized with a pyridin-4-yl ring, which can improve solubility and serve as a key pharmacophore for target engagement, and a 4-(methylsulfonyl)phenyl group, a moiety often associated with kinase inhibition and other targeted therapies due to its ability to form strong hydrogen bonds within enzyme active sites. The presence of the propanamide linker offers conformational flexibility, potentially allowing the molecule to adopt optimal geometry for interacting with biological targets. While the specific mechanism of action for this compound would require experimental validation, its carefully designed structure makes it a promising candidate for researchers developing novel enzyme inhibitors or probing new biological pathways in oncology and infectious disease. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-27(25,26)17-5-2-14(3-6-17)4-7-18(24)20-12-15-13-23(22-21-15)16-8-10-19-11-9-16/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVSPIFXXXAYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves a multi-step process:

  • Formation of the 1,2,3-triazole ring:

  • Attachment of the pyridinyl group: : This usually involves nucleophilic substitution or palladium-catalyzed coupling reactions.

  • Introduction of the methylsulfonyl group: : Often achieved through sulfonylation of the phenyl ring using methyl sulfonyl chloride.

  • Formation of the propanamide backbone: : This can be accomplished through amidation reactions using suitable amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound could involve streamlined processes that maximize yield and efficiency. Automated continuous flow synthesis and advanced purification techniques could be employed to maintain high standards of purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylsulfonyl group can be oxidized further to other sulfone derivatives under strong oxidizing conditions.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The halogen atoms, if any, on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromic acid.

  • Reducing agents: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

  • Substituting agents: : Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

Chemistry

The compound's versatility in chemical reactions makes it a valuable intermediate in synthetic organic chemistry.

Biology

Its interaction with biological macromolecules can be studied to understand binding affinities and biological activity.

Medicine

This compound has potential as a pharmacophore in drug discovery, particularly in designing inhibitors or activators for specific enzymes or receptors.

Industry

It could serve as a precursor for materials science applications, including the synthesis of polymers with specialized properties.

Mechanism of Action

Mechanism

This compound may interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, depending on the environment and target molecule.

Molecular Targets

Potential molecular targets include enzymes with active sites compatible with the compound’s functional groups and receptors with binding pockets accommodating its structure.

Comparison with Similar Compounds

Antiproliferative Agents with Triazole Linkers

  • Compound 14/15 (): These amidine/amidoxime-substituted triazoles feature a 4-((Z)-N′-hydroxycarbamimidoyl)phenyl group. Compound 14 demonstrated 26.63% inhibition in antiproliferative assays, suggesting moderate activity. The absence of a methylsulfonyl group may reduce electron-withdrawing effects compared to the target compound .
  • Compound 5 (): A pyrazole-triazole hybrid with a 4-fluorophenyl and methylsulfonamido group. Its 60% synthetic yield highlights feasible scalability, though biological data are unspecified. Structural similarities include the sulfonamide moiety and triazole core, but the pyrazole ring differentiates its binding profile .

Sulfonamides with Biotin Moieties ()

Compounds like 17b and 17c integrate biotin and triazole-sulfonamide groups. These were designed as carbonic anhydrase inhibitors, leveraging sulfonamide’s zinc-binding capability.

Methylsulfonyl and Pyridine-Substituted Analogues

Methylsulfonamido Derivatives

  • Compound 3 (): Features a methylsulfonamido group and phenylpropanamide chain. Its synthesis (yield unspecified) and structural alignment with the target compound underscore the role of sulfonamide positioning in activity .

Pyridine-Containing Inhibitors ()

  • Compound IV : A triazole-pyridine hybrid with a trifluoromethylphenyl group. It exhibited a pIC50 of 0.905 in HIV-1 entry inhibition assays, highlighting the pyridine’s role in enhancing binding affinity. The target compound’s pyridin-4-yl group may similarly improve interactions with aromatic residues in target proteins .

Q & A

Q. What are the recommended synthetic routes for 3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide?

The synthesis involves multi-step organic reactions:

  • Step 1 : Preparation of intermediates:
    • The methylsulfonylphenyl moiety is synthesized via sulfonation of a phenyl precursor using methanesulfonyl chloride under acidic conditions .
    • The triazole-pyridine fragment is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between pyridinyl azides and propargylamine derivatives .
  • Step 2 : Coupling reactions:
    • The intermediates are coupled using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen atmosphere, with yields optimized at 60–80% .
  • Step 3 : Purification:
    • Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve ≥95% purity .

Q. How can the structural integrity and purity of the compound be validated?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C-NMR confirms substituent positions (e.g., methylsulfonyl proton signals at δ 3.0–3.2 ppm; triazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]+ at m/z 456.12) .
  • HPLC :
    • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays :
    • Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity :
    • Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Key modifications :
    • Replace the methylsulfonyl group with acetyl or trifluoromethanesulfonyl to assess hydrophobicity/electron-withdrawing effects .
    • Vary the pyridine substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) to evaluate binding affinity .
  • Assay validation :
    • Compare IC50 values across modified analogs using dose-response curves (log[inhibitor] vs. normalized response) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example :
    • If one study reports potent EGFR inhibition (IC50 = 50 nM) while another shows no activity, validate using:
  • Orthogonal assays (e.g., Western blot for phospho-EGFR levels) .
  • Computational docking : Compare binding poses in EGFR’s ATP-binding pocket (PDB: 1M17) .
    • Check for batch-to-batch purity variations via LC-MS .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Pharmacokinetics :
    • Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis of half-life and bioavailability .
  • Xenograft models :
    • Test antitumor efficacy in nude mice bearing human colorectal carcinoma (HCT-116) tumors, monitoring tumor volume vs. controls .

Q. How to optimize solubility for in vivo applications?

  • LogP calculation :
    • Predicted LogP = 2.1 (via ChemDraw) suggests moderate hydrophobicity.
  • Formulation strategies :
    • Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or cyclodextrin-based solubilization .

Q. What analytical methods detect degradation products under varying pH/temperature?

  • Forced degradation studies :
    • Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours .
    • Analyze via UPLC-PDA to identify degradation peaks (e.g., sulfonic acid derivatives) .

Q. How to identify off-target interactions using computational tools?

  • Target prediction :
    • Use SwissTargetPrediction or SEA database to screen for kinase, protease, or GPCR targets .
  • Molecular dynamics (MD) simulations :
    • Simulate binding stability (10 ns trajectories) to assess potential off-target binding .

Q. What strategies improve metabolic stability in hepatic microsomes?

  • Metabolite identification :
    • Incubate with human liver microsomes (HLMs) and NADPH; analyze via LC-QTOF-MS for hydroxylated or demethylated metabolites .
  • Structural modifications :
    • Introduce fluorine atoms at metabolically labile positions (e.g., para to methylsulfonyl) to block CYP450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.